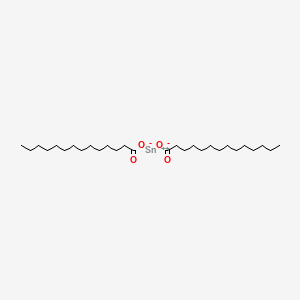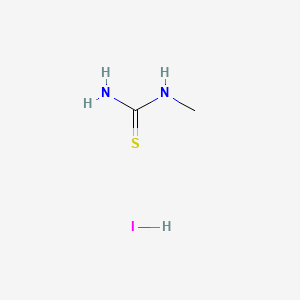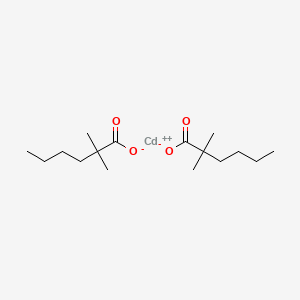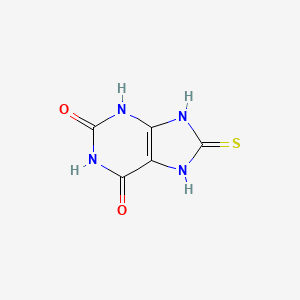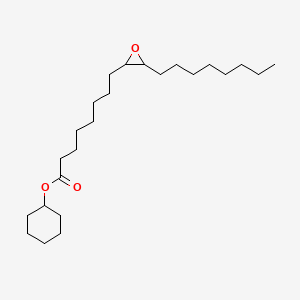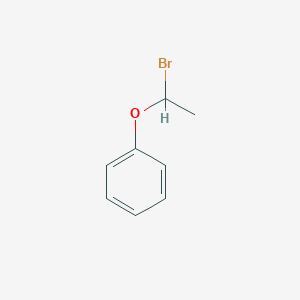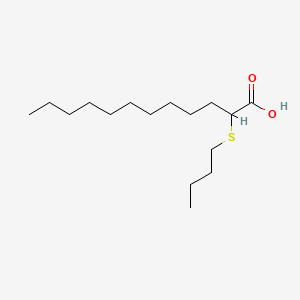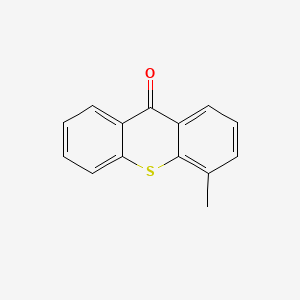
4-Methyl-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique photophysical properties and are widely used in various scientific and industrial applications. The compound’s structure consists of a thioxanthone core with a methyl group attached at the 4th position, enhancing its chemical reactivity and photophysical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-9H-thioxanthen-9-one typically involves the Friedel-Crafts acylation of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride . This method is a special case of the Friedel-Crafts acylation, where the reduction product is thioxanthene.
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioxanthene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a photocatalyst in organic synthesis, particularly in photopolymerization reactions.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a photosensitizer in photodynamic therapy.
Medicine: It is being explored for its potential in cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Mecanismo De Acción
The mechanism of action of 4-Methyl-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive intermediates. Upon light absorption, the compound transitions to an excited state, which can then participate in various photochemical reactions. These reactions often involve the generation of reactive oxygen species, which can induce oxidative stress in biological systems or initiate polymerization reactions in industrial applications .
Comparación Con Compuestos Similares
Thioxanthone: The parent compound without the methyl group.
2,4-Diethyl-9H-thioxanthen-9-one: A derivative with ethyl groups at the 2nd and 4th positions.
7-Bromo-2,4-diethyl-thioxanthen-9-one: A brominated derivative with enhanced reactivity.
Uniqueness: 4-Methyl-9H-thioxanthen-9-one is unique due to the presence of the methyl group at the 4th position, which enhances its photophysical properties and reactivity. This makes it particularly useful in applications requiring efficient light absorption and reactive intermediate generation.
Propiedades
Número CAS |
87548-97-8 |
|---|---|
Fórmula molecular |
C14H10OS |
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
4-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H10OS/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h2-8H,1H3 |
Clave InChI |
IXBNDVAWTMCRPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)


